1-(4-Chloro-2-fluorophenyl)prop-2-en-1-one
Description
Properties
Molecular Formula |
C9H6ClFO |
|---|---|
Molecular Weight |
184.59 g/mol |
IUPAC Name |
1-(4-chloro-2-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H6ClFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h2-5H,1H2 |
InChI Key |
QDGUYCWSKXCCBI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=C(C=C(C=C1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Preparation via Claisen-Schmidt Aldol Condensation
Method Overview:
The most classical and widely used method for synthesizing chalcones like 1-(4-chloro-2-fluorophenyl)prop-2-en-1-one is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic methyl ketone.
- React 4-chloro-2-fluorobenzaldehyde with acetone or a suitable methyl ketone derivative.
- Use a strong base such as sodium hydroxide (NaOH) in an alcoholic solvent (ethanol or methanol) or under solvent-free conditions.
- Maintain the reaction temperature between 0–5 °C to control the formation of the chalcone.
- Stir the mixture for several hours (typically 3–12 hours).
- Isolate the precipitated chalcone by filtration and purify by recrystallization.
Example from Literature:
In a related chalcone synthesis, 4-fluoroacetophenone and 4-chlorobenzaldehyde were reacted in ethanol with 10% sodium hydroxide at 0–5 °C for 3 hours, yielding the chalcone as a crystalline solid after filtration and recrystallization.
- Grinding equimolar amounts of 4-chloro-2-fluorobenzaldehyde and acetophenone derivative with a solid base such as NaOH in a mortar and pestle.
- The reaction mixture solidifies after 20-30 minutes of grinding.
- Addition of water facilitates product isolation by filtration.
- This green chemistry approach avoids solvents and reduces reaction time.
Preparation via Wittig-Horner Reaction (Phosphonate Ester Route)
Method Overview:
A more industrially scalable and selective method involves the Wittig-Horner reaction between a benzyl phosphonate ester and a fluorinated acetophenone derivative under strongly basic conditions.
| Step | Description |
|---|---|
| 1 | Preparation of o-chlorobenzyl phosphonic acid diester by reflux reaction of 2-chlorobenzyl chloride with phosphorous acid esters (trimethyl or triethyl phosphite). |
| 2 | Reaction of o-chlorobenzyl phosphonic acid diester with 4-fluoroacetophenone in the presence of a polar aprotic solvent catalyst such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP). |
| 3 | The reaction is carried out under strong alkaline conditions using bases like sodium hydroxide, sodium methoxide, or potassium hydroxide. |
| 4 | Reaction temperature is maintained between 0–50 °C for 2–24 hours. |
| 5 | After completion, the product is isolated by washing and precipitation methods. |
Reaction Conditions and Yields:
| Parameter | Range/Value |
|---|---|
| Molar ratio of phosphonate ester to 2-chlorobenzyl chloride | 1:1 to 3:1 |
| Molar ratio of phosphonate ester to 4-fluoroacetophenone | 1:1 to 1:1.5 |
| Base equivalents (alkali metal hydroxides or alkoxides) | 2–5 equivalents relative to 4-fluoroacetophenone |
| Solvents | Benzene, toluene, xylene (dimethylbenzene) |
| Temperature | 0–50 °C |
| Reaction time | 2–24 hours |
| Yield | Up to 94.8% with 94.5% purity reported |
- Sodium hydroxide (156 g, 3.9 mol), toluene (1000 mL), and DMSO (95 g) are mixed in a 2000 mL flask.
- Add o-chlorobenzyl dimethyl phosphonate (317 g, 1.33 mol) and 4-fluoroacetophenone (180 g, 1.3 mol).
- Stir at 20–30 °C for 12 hours.
- Monitor reaction by gas chromatography.
- After completion, add water, separate layers, and distill off solvents.
- Obtain 304.4 g of 1-(o-chlorobenzyl)-2-(4-fluorophenyl)-1-propylene with 94.5% content and 94.8% yield.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Claisen-Schmidt Aldol Condensation | 4-chloro-2-fluorobenzaldehyde + acetophenone derivative | NaOH | Ethanol or solvent-free | 0–5 °C | 3–12 h | Moderate to high | Simple, green solvent-free option available |
| Wittig-Horner Reaction | o-chlorobenzyl phosphonate ester + 4-fluoroacetophenone | NaOH or alkoxide base | DMF, DMSO, toluene | 0–50 °C | 2–24 h | Up to 94.8% | Industrially scalable, high purity |
Analytical and Practical Considerations
- Purity and Yield: Wittig-Horner reaction generally provides higher yields and purities suitable for industrial application.
- Solvent Use: Claisen-Schmidt condensation can be performed solvent-free, aligning with green chemistry principles.
- Reaction Monitoring: Gas chromatography and thin-layer chromatography (TLC) are standard methods to monitor reaction progress.
- Storage and Stability: The compound should be stored at room temperature or refrigerated to avoid degradation.
Chemical Reactions Analysis
Michael Addition
The α,β-unsaturated ketone undergoes Michael addition with nucleophiles (e.g., amines, thiols). The reaction proceeds via attack at the β-carbon, stabilized by resonance with the carbonyl group. For example:
Halogen substituents increase electrophilicity, accelerating the reaction.
Diels-Alder Cycloaddition
The compound acts as a dienophile in [4+2] cycloadditions with conjugated dienes (e.g., 1,3-butadiene), forming six-membered cyclohexene derivatives. Elevated temperatures (80–120°C) or Lewis acid catalysts (e.g., AlCl₃) improve yields.
Nucleophilic Carbonyl Additions
Nucleophiles (e.g., Grignard reagents, hydrides) attack the carbonyl carbon. For instance, NaBH₄ selectively reduces the ketone to a secondary alcohol without saturating the double bond.
Aldol Condensation
Under basic conditions (NaOH/EtOH), the compound participates in aldol reactions with aldehydes, forming extended conjugated systems. This reaction is critical in synthesizing polycyclic structures .
Reagents, Conditions, and Products
Substituent Effects on Reactivity
-
Electron-Withdrawing Halogens : The 4-Cl and 2-F groups increase electrophilicity at the β-carbon by -I and -M effects, enhancing reactivity in Michael additions.
-
Steric Hindrance : Ortho-fluorine minimally impacts steric bulk, allowing unhindered access to the reactive sites .
Catalytic and Solvent Influences
-
Base-Catalyzed Reactions : Triethylamine (TEA) or diethylamine (DEA) in ethanol promotes aldol condensations .
-
Polar Solvents : Ethanol or DMF stabilizes transition states in nucleophilic additions.
Mechanistic Insights
-
Michael Addition :
-
Nucleophile attacks β-carbon, forming an enolate intermediate.
-
Protonation yields the β-substituted product.
-
-
Diels-Alder :
-
Conjugated diene approaches the α,β-unsaturated ketone.
-
Electron-deficient dienophile undergoes synchronous [4+2] cyclization.
-
Scientific Research Applications
1-(4-Chloro-2-fluorophenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring enhance its reactivity, allowing it to interact with various enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Chalcone Derivatives
Key Observations:
- Electron-Withdrawing Groups (EWGs): The nitro group in significantly increases reactivity but may reduce metabolic stability. In contrast, the chloro and fluoro groups in the target compound provide moderate EW effects, balancing reactivity and stability .
- Hydrogen Bonding: The 2-hydroxyphenyl group in improves solubility and target binding via H-bonding, whereas the target compound’s lack of hydroxyl groups may enhance lipophilicity and membrane permeability .
Crystallographic and Conformational Analysis
X-ray studies of analogs (e.g., ) confirm the E-configuration of the α,β-unsaturated ketone, critical for maintaining conjugation and reactivity. The dihedral angle between aromatic rings in similar compounds ranges from 10–30°, optimizing interactions with planar biological targets .
Biological Activity
1-(4-Chloro-2-fluorophenyl)prop-2-en-1-one, an organic compound with the molecular formula C9H6ClF and a molar mass of approximately 184.59 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a conjugated system, which enhances its reactivity and potential therapeutic applications. The presence of electron-withdrawing groups, such as chlorine and fluorine, contributes to its distinctive chemical properties.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies indicate that compounds with similar structures demonstrate significant antimicrobial effects against various pathogens, including bacteria and fungi . The compound's ability to disrupt microbial cell walls or inhibit essential enzymes is hypothesized to be a mechanism of action.
- Antiproliferative Effects : Research has shown that this compound can inhibit the growth of cancer cell lines. For instance, it has been evaluated in chronic lymphocytic leukemia (CLL) cell lines, where it exhibited IC50 values ranging from 0.17 to 2.69 µM, suggesting potent antiproliferative activity . The mechanism appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound's structural features allow it to bind effectively to enzyme active sites, inhibiting their functions. This is particularly relevant in antimicrobial and anticancer applications.
- Receptor Interaction : Binding affinity studies have indicated that the compound may interact with specific receptors involved in cellular signaling pathways, further elucidating its therapeutic potential.
Structural Similarities and Comparisons
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(4-Chlorophenyl)prop-2-en-1-one | Lacks fluorine atom | Different reactivity due to absence of fluorine |
| 1-(4-Fluorophenyl)prop-2-en-1-one | Lacks chlorine atom | Altered electronic properties compared to chlorinated variant |
| 3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Contains hydroxyl group | Enhanced solubility and potential hydrogen bonding |
The unique combination of chlorine and fluorine atoms in this compound contributes significantly to its reactivity and biological profile, distinguishing it from these similar compounds.
Case Studies and Experimental Findings
Several case studies have highlighted the effectiveness of this compound:
- Antimicrobial Activity : In a study assessing various derivatives for antimicrobial properties, this compound showed moderate antibacterial activity at lower concentrations but exhibited significant effects at higher concentrations against pathogens like Escherichia coli and Staphylococcus aureus .
- Anticancer Activity : In vitro studies have demonstrated that treatment with this compound leads to significant apoptosis in CLL cell lines, with pro-apoptotic effects observed at concentrations as low as 10 µM. The low toxicity profile observed in healthy cells further supports its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-Chloro-2-fluorophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation. For example, a base-catalyzed reaction between 4-chloro-2-fluorophenyl ketone and an aldehyde in ethanol under controlled temperatures (0–5°C) yields the α,β-unsaturated ketone. Sodium hydroxide (10% solution) is commonly used as the base, with stirring for 3 hours to ensure completion . Optimization involves adjusting molar ratios, solvent polarity (e.g., ethanol vs. toluene), and reaction time. Recrystallization from ethanol or toluene improves purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions on the aromatic ring and the α,β-unsaturated ketone moiety. For example, vinyl proton signals appear as doublets near δ 7.5–8.0 ppm due to conjugation with the carbonyl group .
- FT-IR : Strong absorption bands at ~1650–1680 cm confirm the C=O stretch, while C=C stretches appear near 1600 cm .
- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., molecular ion peak at m/z 260.68 for CHClFO) .
Advanced Research Questions
Q. How can X-ray crystallography be employed to determine the molecular conformation and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals precise bond lengths, angles, and packing motifs. For analogous chalcones, triclinic crystal systems (space group ) with unit cell parameters , , are observed. Hydrogen bonding (e.g., C–H···O interactions) and π-π stacking between aromatic rings stabilize the crystal lattice. Refinement using ensures accuracy .
Table 1 : Key Crystallographic Parameters (Example from Analogous Compound)
| Parameter | Value |
|---|---|
| Space group | |
| (Å) | 5.8875, 7.4926, 13.6022 |
| α, β, γ (°) | 80.35, 85.48, 83.55 |
| (Å) | 586.69 |
| -factor | 0.032 |
Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental spectral data for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare computed (e.g., B3LYP/6-311++G(d,p)) and experimental IR/NMR spectra. Discrepancies in carbonyl stretching frequencies may arise from solvent effects or crystal packing, necessitating implicit solvation models (e.g., PCM) in simulations .
- Dynamic Effects : For H NMR, account for conformational flexibility using molecular dynamics (MD) simulations to model rotamer populations.
- Experimental Validation : Use 2D NMR (e.g., COSY, NOESY) to confirm coupling patterns and spatial proximities .
Q. How can researchers address limitations in experimental designs involving this compound, such as sample degradation or matrix variability?
- Methodological Answer :
- Stability Studies : Monitor thermal degradation via TGA/DSC. Store samples at low temperatures (e.g., -20°C) under inert atmospheres to prevent oxidation .
- Matrix Complexity : For studies in mixed systems (e.g., environmental matrices), employ hyphenated techniques like LC-MS/MS to isolate and quantify the compound amid interferents .
- Replication : Use triplicate measurements and statistical tools (e.g., ANOVA) to assess reproducibility in heterogeneous samples .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s reactivity in nucleophilic addition reactions be analyzed?
- Methodological Answer :
- Mechanistic Probes : Use deuterium labeling or kinetic isotope effects (KIE) to track regioselectivity in Michael additions. For example, competing pathways (1,2- vs. 1,4-addition) can be distinguished via H NMR .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may favor enolate formation, altering reactivity. Compare results in ethanol vs. THF .
- Computational Modeling : Calculate transition state energies (e.g., using Gaussian) to predict dominant pathways and reconcile experimental yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
